molecular formula C5H5NO2S B1270716 2-aminothiophene-3-carboxylic Acid CAS No. 56387-08-7

2-aminothiophene-3-carboxylic Acid

Cat. No.: B1270716
CAS No.: 56387-08-7
M. Wt: 143.17 g/mol
InChI Key: OHMLBZKIUZTEOC-UHFFFAOYSA-N
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Description

2-Aminothiophene-3-carboxylic acid is a heterocyclic organic compound that contains both an amino group and a carboxylic acid group attached to a thiophene ring. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is of significant interest due to its diverse biological activities and its role as a building block in the synthesis of various pharmaceuticals and agrochemicals .

Biochemical Analysis

Biochemical Properties

2-Aminothiophene-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been found to interact with adenosine A1 receptors, acting as an allosteric enhancer . This interaction modulates the receptor’s activity, potentially affecting various physiological processes. Additionally, derivatives of this compound have shown antibacterial activity, particularly against Staphylococcus aureus . These interactions highlight the compound’s potential in modulating biochemical pathways and its relevance in medicinal chemistry.

Cellular Effects

This compound exhibits significant effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, derivatives of this compound have demonstrated cytostatic activity, selectively inhibiting the proliferation of tumor cells derived from T-cell lymphoma, prostate cancer, kidney carcinoma, and hepatoma . This selective inhibition is achieved through the suppression of protein synthesis rather than DNA or RNA synthesis, leading to the accumulation of cancer cells in the G1 phase of the cell cycle and inducing apoptosis . These findings underscore the compound’s potential as a therapeutic agent in cancer treatment.

Molecular Mechanism

The molecular mechanism of action of this compound involves several intricate processes. At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, the fluorophenyl derivative of this compound has been identified as a small molecule inhibitor of IKB kinase β (IKKβ), which plays a pivotal role in the NF-κB signaling pathway . By inhibiting IKKβ, this derivative can modulate the NF-κB pathway, potentially leading to anti-inflammatory and anticancer effects. These molecular interactions highlight the compound’s versatility and its potential in targeting various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For example, derivatives of this compound have been observed to block or potentiate calcium-activated chloride currents in rat cerebellar Purkinje cells . These effects can change over time, depending on the compound’s stability and degradation rate. Long-term studies have also indicated that the compound can induce sustained changes in cellular function, highlighting the importance of temporal dynamics in its biochemical activity.

Dosage Effects in Animal Models

The effects of this compound can vary significantly with different dosages in animal models. Studies have demonstrated that the compound exhibits dose-dependent effects, with higher doses potentially leading to toxic or adverse effects. For instance, in animal models, derivatives of this compound have shown varying degrees of cytostatic activity, with higher doses resulting in more pronounced inhibition of tumor cell proliferation . At excessively high doses, the compound may exhibit toxic effects, underscoring the importance of determining optimal dosage levels for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that contribute to its biological activity. For example, the Gewald reaction, a common synthetic method for aminothiophene derivatives, involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . These metabolic pathways highlight the compound’s versatility and its potential to modulate metabolic flux and metabolite levels in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins, influencing its localization and accumulation. For instance, derivatives of this compound have been shown to exhibit selective cytostatic activity in certain tumor cell lines, suggesting that the compound’s distribution within tissues can affect its therapeutic potential . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its efficacy in biomedical applications.

Subcellular Localization

The subcellular localization of this compound can significantly impact its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, the fluorophenyl derivative of this compound has been identified as an inhibitor of IKB kinase β, which is localized in the cytoplasm and nucleus . This subcellular localization is crucial for the compound’s ability to modulate the NF-κB signaling pathway and exert its biological effects. Understanding the subcellular dynamics of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Aminothiophene-3-carboxylic acid can be synthesized through several methods. One common approach involves the Gewald reaction, which is a three-component condensation reaction between a ketone or aldehyde, a nitrile with an active methylene group, and elemental sulfur . The reaction typically proceeds under basic conditions and can be catalyzed by various bases such as piperidine or morpholine.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves optimizing the Gewald reaction for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2-Aminothiophene-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 2-Aminothiophene-3-carboxamide
  • 2-Aminothiophene-3-carbonitrile
  • 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid

Comparison: 2-Aminothiophene-3-carboxylic acid is unique due to its dual functional groups (amino and carboxylic acid), which allow for diverse chemical modifications and biological activities. Compared to its analogs, such as 2-aminothiophene-3-carbonitrile, which lacks the carboxylic acid group, this compound offers more versatility in synthetic applications and potential biological interactions .

Properties

IUPAC Name

2-aminothiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2S/c6-4-3(5(7)8)1-2-9-4/h1-2H,6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHMLBZKIUZTEOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363692
Record name 2-aminothiophene-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56387-08-7
Record name 2-Amino-3-thiophenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56387-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-aminothiophene-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-3-thiophenecarboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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